Benzoyl-r-valine
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Overview
Description
Benzoyl-r-valine is a derivative of the amino acid valine, where the amino group is protected by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl-r-valine typically involves the reaction of valine with benzoyl chloride in the presence of a base such as sodium hydroxide. The general procedure involves dissolving L-valine in a suitable solvent, adding sodium hydroxide, and then slowly adding benzoyl chloride while maintaining the reaction mixture at room temperature. The reaction is stirred until complete dissolution and formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Benzoyl-r-valine can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to remove the benzoyl group, regenerating the free amino acid.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Free valine and benzoyl alcohol.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Benzoyl-r-valine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoyl-r-valine involves its interaction with specific molecular targets and pathways. The benzoyl group provides steric hindrance and electronic effects that can influence the reactivity and binding affinity of the compound. In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- Benzoyl-leucine
- Benzoyl-phenylalanine
- N-acyl-α-amino acids
- 4 H-1,3-oxazol-5-ones
- 2-acylamino ketones
- 1,3-oxazoles
Uniqueness: Benzoyl-r-valine is unique due to its specific structural features, including the presence of the benzoyl group and the valine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R)-2-benzamido-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
MIYQNOPLWKCHED-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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